TMCB

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- TMCB is known to be a dual inhibitor of casein kinase 2 (CK2) and ERK8 . It has been used in cancer research due to its ability to inhibit these kinases, which play crucial roles in cell proliferation and survival . .

- TMCB’s role in inducing apoptosis (programmed cell death) has been studied . It’s known to induce apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM . The exact experimental procedures and outcomes are not specified in the available resources.

- TMCB’s impact on cell signaling, particularly the ERK/MAPK signaling pathway, has been noted . This pathway is crucial for various cellular functions, including cell proliferation and survival . The specific methods of application and outcomes are not detailed in the available resources.

- TMCB has been used in kinase research due to its inhibitory effects on various kinases . Kinases are crucial components of many cellular processes, and inhibitors like TMCB are valuable tools in studying these processes . The specific methods of application and outcomes are not detailed in the available resources.

Cancer Research

Cell Death Research

Cell Signaling Research

Kinase Research

- TMCB is primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of Casein Kinase II . .

- TMCB is more selective than DMAT and displays selectivity over PIM1, HIPK2 and DYRK1a . It has a more favourable selectivity profile over a range of other kinases . This makes it a valuable tool in kinase selectivity research. The specific methods of application and outcomes are not detailed in the available resources.

Phosphorylation & Dephosphorylation Research

Kinase Selectivity Research

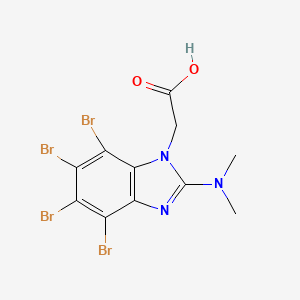

Tetramethylcyclobutane-1,3-dione, commonly referred to as TMCB, is a cyclic diketone characterized by its four methyl groups attached to a cyclobutane structure. This compound has garnered attention due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry. TMCB is notable for its dual inhibitory effects on various kinases, particularly casein kinase 2 and ERK8, making it a subject of interest in pharmacological research .

Additionally, TMCB can undergo ring scission and enlargement reactions. For instance, when reacted with hydrogen over metal catalysts like platinum or palladium, TMCB can break down into smaller hydrocarbons or expand into larger cyclic structures .

TMCB exhibits notable biological activity as a dual inhibitor of casein kinase 2 and ERK8. The compound has shown an inhibitory concentration (IC50) of approximately 0.5 µM for both kinases, indicating its potential as a therapeutic agent in cancer treatment due to the role these kinases play in cell proliferation and survival . Furthermore, TMCB also interacts with other kinases such as Pim-1 and DYRK1A, suggesting a broader scope of biological activity .

The synthesis of TMCB typically involves the dimerization of dimethyl vinyl ketone followed by subsequent reactions to form the cyclic diketone structure. One efficient route includes thermal cracking of isobutyric acid or isobutyric anhydride to generate dimethyl vinyl ketone, which is then dimerized to yield TMCB. This method is favored for producing high-purity TMCB suitable for further chemical transformations .

TMCB finds applications primarily in organic synthesis and medicinal chemistry. Its role as a kinase inhibitor positions it as a potential lead compound in drug development for diseases where these kinases are implicated. Additionally, due to its reactivity, TMCB can be utilized in various synthetic pathways to create more complex organic molecules .

Research has highlighted the interaction of TMCB with various biological targets beyond casein kinase 2 and ERK8. The compound's ability to bind selectively to different kinases indicates potential for diverse applications in pharmacology. Interaction studies have shown that TMCB can effectively inhibit multiple signaling pathways involved in cell growth and survival, making it a valuable compound for further exploration in therapeutic contexts .

TMCB shares structural similarities with several other diketones and cyclic compounds. Below are some compounds that are comparable:

Uniqueness of TMCB: What sets TMCB apart from these compounds is its specific inhibitory action on multiple kinases coupled with its unique four-methyl substitution pattern on the cyclobutane ring. This structural feature may enhance its binding affinity and selectivity towards specific biological targets compared to similar diketones.

Bromination Protocols for Benzimidazole Core Functionalization

The bromination of benzimidazole cores represents a fundamental transformation in the synthesis of TMCB (2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid), requiring careful consideration of reaction conditions to achieve optimal regioselectivity and yield [31]. Multiple bromination protocols have been developed to functionalize the benzimidazole core structure, each offering distinct advantages in terms of reaction efficiency and environmental compatibility [3] [18].

Elemental bromine remains one of the most widely employed brominating agents for benzimidazole functionalization, typically conducted in dimethylformamide or chloroform at temperatures ranging from 50 to 60 degrees Celsius . The reaction generally requires 4 to 6 hours to achieve complete conversion, yielding brominated products in the range of 65 to 80 percent [31]. However, this approach suffers from moderate regioselectivity and requires handling of toxic, corrosive reagents .

The sodium bromate-hydrogen bromide system has emerged as an environmentally more acceptable alternative, operating under mild aqueous conditions at room temperature to 60 degrees Celsius [3]. This system demonstrates good regioselectivity while maintaining reaction times of 1 to 2 hours, achieving yields between 70 and 85 percent [3]. The potassium bromate-hydrogen bromide system exhibits similar performance characteristics, offering comparable regioselectivity and yield profiles under analogous reaction conditions [35].

| Protocol | Reaction Conditions | Regioselectivity | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Elemental Bromine (Br₂) | DMF or CHCl₃, 50-60°C, 4-6h | Moderate | 65-80 | Simple procedure, widely available reagent | Toxic reagent, corrosive, less selective |

| NaBrO₃/HBr System | Aqueous medium, RT to 60°C, 1-2h | Good | 70-85 | Environmentally acceptable, mild conditions | Requires precise pH control |

| KBrO₃/HBr System | Aqueous medium, RT to 60°C, 1-2h | Good | 70-85 | Similar to NaBrO₃/HBr with good selectivity | Requires precise pH control |

| Tetrabutylammonium Tribromide | Organic solvent, RT, 10-30 min | Excellent | 85-95 | High selectivity, short reaction time | Requires preparation of tribromide reagent |

| Potassium Tribromide | Ambient temperature, 5-10 min | Excellent | 95-99 | Instantaneous reaction, high purity products | Limited substrate scope reported |

| Photochemical Bromination | 405 nm LEDs, flow reactor, 15s-2min | Good to Excellent | 80-97 | High throughput, solvent-free options | Requires specialized equipment |

Tetrabutylammonium tribromide has demonstrated exceptional performance for benzimidazole bromination, exhibiting excellent regioselectivity while requiring only 10 to 30 minutes at room temperature [3]. This protocol achieves yields ranging from 85 to 95 percent in organic solvents such as toluene or dichloromethane [3]. The high selectivity stems from the controlled release of molecular bromine from the tribromide complex, which minimizes side reactions and over-bromination [19].

Potassium tribromide represents perhaps the most efficient brominating system, providing instantaneous reactions at ambient temperature with yields reaching 95 to 99 percent [19]. This system produces high-purity tetrabrominated products within 5 to 10 minutes, making it particularly attractive for large-scale synthesis [19]. The exceptional efficiency derives from the tribromide ion's ability to deliver bromine atoms in a controlled manner while maintaining excellent regioselectivity [19].

Photochemical bromination using 405 nanometer light-emitting diodes in continuous flow reactors has emerged as a cutting-edge approach, achieving complete conversion in residence times as short as 15 seconds [18]. This methodology offers exceptionally high throughput with yields between 80 and 97 percent, while enabling solvent-free operation under optimized conditions [18]. The photochemical activation facilitates rapid bromine generation and subsequent electrophilic aromatic substitution on the benzimidazole core [18].

N-Alkylation Methodologies for Acetic Acid Side Chain Incorporation

The incorporation of acetic acid side chains into benzimidazole structures through N-alkylation represents a critical step in TMCB synthesis, requiring precise control over reaction conditions to achieve optimal selectivity and yield [7] [8]. Multiple methodologies have been developed to facilitate this transformation, each offering distinct advantages in terms of reaction efficiency and substrate scope [9].

Base-mediated N-alkylation using sodium hydroxide or potassium hydroxide represents the traditional approach, typically conducted in dimethylformamide or dimethyl sulfoxide at temperatures between 60 and 80 degrees Celsius [7]. These reactions generally require 2 to 6 hours to achieve complete conversion, yielding N-alkylated products in the range of 70 to 85 percent [7]. The method demonstrates N-1 selectivity under properly controlled conditions, utilizing alkyl halides, tosylates, or mesylates as alkylating agents [7].

Phase-transfer catalysis employing sodium dodecyl sulfate has revolutionized N-alkylation methodology, enabling reactions in aqueous micellar media at room temperature to 60 degrees Celsius [7] [8]. This approach achieves excellent N-1 selectivity with yields ranging from 85 to 98 percent in reaction times as short as 10 to 60 minutes [7] [8]. The methodology accommodates both reactive and less reactive alkyl halides while preventing quaternary ammonium salt formation [7] [8].

| Method | Reaction Conditions | Alkylating Agents | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|---|

| Base-mediated (NaOH/KOH) | DMF/DMSO, 60-80°C, 2-6h | Alkyl halides, tosylates, mesylates | 70-85 | N-1 selective with proper conditions | Simple procedure, inexpensive reagents |

| Phase-transfer catalysis (SDS) | Aqueous micellar, RT to 60°C, 10-60 min | Alkyl halides (reactive and less reactive) | 85-98 | Excellent N-1 selectivity | Fast reaction, high yields, no quaternary salt formation |

| Cu-catalyzed one-pot synthesis | DMSO, Cu powder (2 mol%), KOtBu, 60°C, 6h | Carbonyl compounds via tosylhydrazide | 75-95 | Good to excellent | One-pot process, functional group tolerance |

| Microwave-assisted | Solvent-free or minimal solvent, 80-120°C, 5-15 min | Alkyl halides, alcohols (with activators) | 80-95 | Moderate to good | Rapid reaction, energy efficient |

| Solvent-free conditions | Neat conditions, 140°C, 1-3h | Alkyl halides, alcohols | 75-90 | Moderate | Green chemistry, no solvent waste |

Copper-catalyzed one-pot synthesis has emerged as a versatile approach, employing copper powder at 2 mole percent loading with potassium tert-butoxide in dimethyl sulfoxide at 60 degrees Celsius [9]. This methodology utilizes carbonyl compounds via tosylhydrazide intermediates, achieving yields between 75 and 95 percent over 6 hours [9]. The approach demonstrates good to excellent selectivity while offering broad functional group tolerance [9].

Microwave-assisted N-alkylation provides rapid access to alkylated benzimidazoles under solvent-free or minimal solvent conditions at temperatures between 80 and 120 degrees Celsius [32]. These reactions achieve completion within 5 to 15 minutes, yielding products in the range of 80 to 95 percent [32]. The methodology accommodates alkyl halides and alcohols with appropriate activators, demonstrating moderate to good selectivity [32].

Solvent-free N-alkylation under neat conditions represents the most environmentally benign approach, conducted at 140 degrees Celsius for 1 to 3 hours [32]. This green chemistry methodology utilizes alkyl halides and alcohols directly, achieving yields between 75 and 90 percent with moderate selectivity [32]. The elimination of organic solvents significantly reduces waste generation while maintaining acceptable reaction efficiency [32].

The optimization of N-alkylation for acetic acid side chain incorporation requires careful consideration of temperature, base selection, and reaction time [10]. Resin-cleavage conditions using trifluoroacetic acid and scavengers have been successfully employed for on-resin synthesis, enabling streamlined peptidic benzimidazole preparation [10]. This approach circumvents the need for solution-phase couplings and multiple purifications, offering improved overall efficiency [10].

Catalytic Systems for Regioselective Tetrabromination

The development of catalytic systems for regioselective tetrabromination represents a crucial advancement in TMCB synthesis, enabling precise control over halogen substitution patterns while maintaining high reaction efficiency [11] [15]. Multiple catalytic approaches have been investigated to achieve optimal regioselectivity and yield in tetrabromination reactions [39].

Vanadium pentoxide-hydrogen peroxide systems operate through peroxovanadium intermediates in acetonitrile-water mixtures at room temperature [3]. These catalytic systems achieve good regioselectivity with yields ranging from 70 to 85 percent over 1 to 3 hours [3]. The activation of hydrogen peroxide by vanadium pentoxide generates active oxygen species that facilitate bromide oxidation to form tribromide ions as the active brominating species [3].

Molybdate-hydrogen peroxide-proton systems demonstrate excellent regioselectivity under acidic conditions at room temperature to 40 degrees Celsius [3]. This catalytic approach achieves yields between 75 and 90 percent within 1 to 2 hours while accommodating a broad substrate scope [3]. The system operates through molybdenum-peroxo intermediates that efficiently oxidize bromide ions to generate molecular bromine in situ [3].

| Catalytic System | Reaction Conditions | Regioselectivity | Yield (%) | Substrate Scope | Environmental Impact |

|---|---|---|---|---|---|

| V₂O₅-H₂O₂ | CH₃CN/H₂O, RT, 1-3h | Good | 70-85 | Moderate | Low (green chemistry) |

| MoO₄²⁻-H₂O₂-H⁺ | Acidic medium, RT to 40°C, 1-2h | Excellent | 75-90 | Broad | Low to moderate |

| Metal-organic framework (MOF)-Fe(III) | H₂O₂ oxidant, KBr source, mild conditions | Excellent | 80-95 | Broad for arenes | Low (heterogeneous catalyst) |

| Peroxometal-mediated | H₂O₂, TBAB, CH₃CN/H₂O, RT | Good to excellent | 75-85 | Broad | Low (environmentally acceptable) |

| Ionic liquid catalysis | Aerobic conditions, RT to 90°C, catalyst dependent | Controllable | 77-99 | Very broad | Low (recyclable catalyst) |

Metal-organic framework-supported iron(III) catalysts have demonstrated exceptional performance for regioselective bromination, utilizing hydrogen peroxide as oxidant and potassium bromide as bromine source [15]. These heterogeneous catalysts achieve excellent regioselectivity with yields between 80 and 95 percent under mild reaction conditions [15]. The metal-organic framework confinement stabilizes mononuclear bipyridyl-iron(III) species while enhancing regioselectivity through shape-selective catalysis [15].

Peroxometal-mediated systems employing hydrogen peroxide with tetrabutylammonium bromide in acetonitrile-water mixtures operate at room temperature [3]. These environmentally acceptable catalytic systems achieve good to excellent regioselectivity with yields ranging from 75 to 85 percent [3]. The broad substrate scope and mild reaction conditions make this approach particularly attractive for sensitive benzimidazole substrates [3].

Ionic liquid catalysis represents a cutting-edge approach, enabling transition-metal-free aerobic bromination with controllable chemoselectivity [39]. These systems operate under aerobic conditions at temperatures ranging from room temperature to 90 degrees Celsius, achieving yields between 77 and 99 percent [39]. The catalytic amount of ionic liquid provides controllable regioselectivity while maintaining very broad substrate scope and excellent recyclability [39].

The optimization of catalytic systems requires careful consideration of catalyst loading, temperature, and reaction time to achieve desired selectivity patterns [39]. The ability to control chemoselectivity toward specific numbers of bromine atoms enables tailored synthesis of tetrabrominated products [39]. Advanced catalytic systems demonstrate excellent functional group tolerance while maintaining high atom economy and environmental compatibility [39].

Biocatalytic Approaches Using Lipase-Mediated Esterification

Biocatalytic approaches utilizing lipase-mediated esterification offer environmentally sustainable methodologies for synthesizing TMCB derivatives, providing excellent selectivity and mild reaction conditions [12] [13]. Multiple lipase systems have been investigated to optimize esterification efficiency while maintaining substrate compatibility and catalyst stability [16] [17].

Candida rugosa lipase immobilized in microemulsion-based organogels demonstrates exceptional performance for esterification reactions, operating at physiological conditions of pH 7.0 and 37 degrees Celsius [12]. This immobilization strategy achieves conversion rates approaching 99 percent compared to only 19 percent for free enzyme, representing a 2.5 to 5-fold enhancement in ester synthesis [12]. The organogel matrix provides optimal water activity control while facilitating substrate accessibility and product removal [12].

Lipozyme IM 20 from Rhizomucor miehei operates effectively in n-hexane at room temperature over 24 to 48 hours, demonstrating broad substrate compatibility [13]. This commercial lipase preparation achieves conversions between 70 and 90 percent while maintaining good enantioselectivity [13]. The enzyme demonstrates particular effectiveness with long-chain substrates and accommodates various alkyl chain lengths [13].

| Lipase Type | Reaction Conditions | Substrate Specificity | Conversion (%) | Reusability | Advantages |

|---|---|---|---|---|---|

| Candida rugosa lipase (CRL) | Immobilized in MBGs, pH 7.0, 37°C | High for alcohols, moderate for acids | ~99 (immobilized), ~19 (free) | 10 consecutive cycles | High conversion, water activity control |

| Lipozyme IM 20 (Rhizomucor miehei) | n-hexane, room temperature, 24-48h | Broad | 70-90 | 5-8 cycles | Good enantioselectivity |

| Novozyme 435 (Candida antarctica) | Organic solvent, 30-50°C, 24-72h | Very broad, including acetylenic acids | 40-95 | 10-15 cycles | Excellent substrate scope |

| Bio-imprinted lipase | Solvent-free, 37°C | Enhanced for specific substrates | 75-95 | Enhanced stability | Enhanced catalytic rate constant |

| Mycelium-bound lipase (Aspergillus oryzae) | Organic solvent, continuous reactor | Good for acetate esters | 70-90 | Good stability in continuous system | Stable against acetic acid deactivation |

Novozyme 435 from Candida antarctica exhibits exceptional substrate scope, including compatibility with acetylenic fatty acids that prove challenging for other lipase systems [13]. Operating in organic solvents at temperatures between 30 and 50 degrees Celsius over 24 to 72 hours, this lipase achieves conversions ranging from 40 to 95 percent [13]. The enzyme demonstrates outstanding stability with reusability extending to 10 to 15 cycles [13].

Bio-imprinted lipases represent an advanced approach where enzymes undergo pretreatment with substrate analogues to enhance specificity and activity [28]. These modified enzymes operate under solvent-free conditions at 37 degrees Celsius, achieving conversions between 75 and 95 percent [28]. The bio-imprinting process primarily enhances the catalytic reaction rate constant rather than substrate affinity, resulting in improved overall efficiency [28].

Mycelium-bound lipase from Aspergillus oryzae demonstrates particular stability against acetic acid deactivation, making it ideal for acetate ester synthesis [17]. This enzyme system operates effectively in continuous stirred tank membrane reactors, achieving conversions between 70 and 90 percent while maintaining good stability [17]. The mycelium-bound format provides enhanced resistance to substrate and product inhibition [17].

The optimization of lipase-mediated esterification requires careful control of water activity, temperature, and substrate ratios [16]. Water produced during esterification must be carefully managed to maintain reaction equilibrium and prevent enzyme deactivation [16]. Advanced reactor designs incorporating water removal systems enable high conversions while preserving enzyme activity throughout extended reaction periods [16].

4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid functions as a potent dual inhibitor of two distinct kinases: casein kinase 2 and extracellular-signal-regulated kinase 8 [1] [2] [3]. The compound demonstrates exceptionally balanced inhibitory activity against both target kinases, with identical IC₅₀ values of 0.5 μM for both casein kinase 2 and extracellular-signal-regulated kinase 8 [1] [2] [3] [4]. This equipotent dual inhibition represents a unique pharmacological profile among kinase inhibitors.

The inhibition kinetics of the compound against casein kinase 2 have been characterized through comprehensive binding studies. The dissociation constant (Kᵢ) for casein kinase 2 is 0.25 μM, indicating high-affinity binding to the enzyme [5] [2] [4]. More detailed kinetic analyses have revealed distinct affinities for the two different catalytic casein kinase 2 subunits: 83 nM for the alpha subunit and 21 nM for the alpha prime subunit [6]. Advanced surface display studies have further refined these values, demonstrating Kᵢ values of 31.1 nM for the casein kinase 2 alpha-2 beta-2 holoenzyme and 19.6 nM for the casein kinase 2 alpha prime-2 beta-2 holoenzyme [7].

The adenosine triphosphate-competitive nature of the inhibition has been confirmed through enzymatic assays, with the compound binding directly to the active site of both target kinases [6]. The inhibitory mechanism involves competitive binding with adenosine triphosphate, effectively blocking the phosphorylation activity of both casein kinase 2 and extracellular-signal-regulated kinase 8 [1] [2].

Selectivity Profiling Across Kinome (PIM1, HIPK2, DYRK1A Cross-Reactivity)

Comprehensive kinase selectivity profiling has been conducted using panels of 78 to 115 kinases to evaluate the specificity of the compound [1] [5] [8]. While the compound demonstrates primary selectivity for casein kinase 2 and extracellular-signal-regulated kinase 8, several off-target interactions have been identified through systematic screening.

The compound exhibits significant cross-reactivity with protein kinase PIM1, displaying a Kᵢ value of 8.65 μM [1] [5] [2]. This represents approximately 35-fold lower affinity compared to its primary target casein kinase 2. Similarly, homeodomain-interacting protein kinase 2 shows considerable susceptibility to inhibition, with a Kᵢ value of 15.25 μM [1] [5] [2]. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A also demonstrates notable inhibition, with a Kᵢ value of 11.9 μM [1] [5] [2].

Extended kinase panel screening at 10 μM concentration reveals that the compound inhibits greater than 50% of the activity of five kinases, including casein kinase 2, extracellular-signal-regulated kinase 8, and dual-specificity tyrosine-phosphorylation-regulated kinase 2 [1]. This selectivity profile indicates that while the compound is not entirely specific for its primary targets, it maintains reasonable selectivity within the broader kinome.

Comparative selectivity analyses with other casein kinase 2 inhibitors demonstrate that the compound displays a more favorable selectivity profile compared to 4,5,6,7-tetrabromobenzotriazole and 4,5,6,7-tetrabromo-2-dimethylamino-1H-benzimidazole [5] [8]. Unlike these compounds, the tetrabrominated benzimidazole derivative shows reduced inhibition of protein kinase D1 and cyclin-dependent kinase 2/cyclin A complexes [8].

Structure-Activity Relationships of Tetrabrominated Benzimidazole Derivatives

The structure-activity relationships of tetrabrominated benzimidazole derivatives have been extensively investigated to understand the molecular features essential for kinase inhibition activity [8] [9] [10]. The tetrabrominated substitution pattern at positions 4, 5, 6, and 7 of the benzimidazole ring system represents a critical structural requirement for potent casein kinase 2 inhibition [9] [11].

Studies on the bromination pattern reveal that the bromine atoms at positions 5 and 6 are essential for casein kinase 2 binding, while modifications at positions 4 and 7 can lead to enhanced inhibitor potency [9] [12]. The removal of even a single bromine atom from the tetrabrominated scaffold significantly reduces the affinity to the casein kinase 2 enzyme [12]. This finding emphasizes the importance of the complete halogenation pattern for optimal binding interactions.

The 2-dimethylamino substituent on the benzimidazole ring contributes significantly to the inhibitory activity and selectivity profile [1] [11]. Structural modifications at this position have demonstrated that the dimethylamino group enhances both binding affinity and cellular permeability [11] [10]. The presence of the acetic acid moiety at the nitrogen-1 position further modifies the pharmacological properties, contributing to the unique dual inhibition profile [13] [1].

Comprehensive structure-activity relationship studies on related tetrabrominated benzimidazole derivatives have identified several key structural features for enhanced activity. The introduction of a methyl group at the 2-position of the benzimidazole ring, as seen in 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivatives, can provide improved cytotoxic activity compared to the parent compound [11] [10]. Additionally, the incorporation of various cyanoalkyl groups at the nitrogen-1 position has been shown to enhance cell permeability and proapoptotic activity [10].

Apoptotic Induction Pathways in Hematopoietic Cell Lines

The compound demonstrates potent apoptotic induction capabilities in hematopoietic cell lines, particularly in Jurkat cells, a human T-lymphoblastoid leukemia cell line [1] [14]. Apoptosis induction occurs at concentrations ranging from 10 to 50 μM, with dose-dependent effects observed across this concentration range [1]. The apoptotic response is mediated through multiple cellular pathways that ultimately lead to programmed cell death.

The mechanism of apoptosis induction involves the inhibition of casein kinase 2, which plays a crucial role in cell survival signaling pathways [15] [16]. Casein kinase 2 inhibition leads to the disruption of anti-apoptotic signaling cascades, resulting in the activation of pro-apoptotic mechanisms [15]. This is consistent with the known role of casein kinase 2 in counteracting programmed cell death through phosphorylation of various survival proteins [17].

In Jurkat cells, the compound treatment results in characteristic apoptotic features including DNA fragmentation, nuclear condensation, and phosphatidylserine externalization [18] [19]. Flow cytometric analyses demonstrate time-dependent increases in the population of apoptotic cells following treatment [18] [19]. The apoptotic response is accompanied by activation of caspase-dependent pathways, particularly caspase-3 activation, which serves as an executioner caspase in the apoptotic cascade [20] [21].

The selectivity for hematopoietic malignancies appears to be related to the high constitutive activity of casein kinase 2 in these cell types [15]. Leukemic cells often exhibit elevated casein kinase 2 activity compared to normal cells, making them more susceptible to casein kinase 2 inhibition-induced apoptosis [22] [23]. This differential sensitivity provides a therapeutic window for the selective targeting of malignant hematopoietic cells while sparing normal tissues.

The compound's dual inhibition of casein kinase 2 and extracellular-signal-regulated kinase 8 may contribute to enhanced apoptotic efficacy through simultaneous disruption of multiple survival pathways [1] [24]. Extracellular-signal-regulated kinase 8 has been implicated in cell proliferation and survival signaling, and its inhibition can complement the pro-apoptotic effects of casein kinase 2 inhibition [24].

| Parameter | Casein Kinase 2 | Extracellular-Signal-Regulated Kinase 8 | PIM1 | HIPK2 | DYRK1A |

|---|---|---|---|---|---|

| IC₅₀ (μM) | 0.5 | 0.5 | - | - | - |

| Kᵢ (μM) | 0.25 | - | 8.65 | 15.25 | 11.9 |

| Selectivity | Primary target | Primary target | 35-fold lower | 61-fold lower | 48-fold lower |

| Compound | Casein Kinase 2 IC₅₀ (μM) | Selectivity Profile | Cross-Reactivity |

|---|---|---|---|

| 4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazole-1-acetic acid | 0.5 | Dual CK2/ERK8 inhibitor | PIM1, HIPK2, DYRK1A |

| 4,5,6,7-Tetrabromobenzotriazole | 0.15 | Most selective for CK2 | Limited cross-reactivity |

| 4,5,6,7-Tetrabromo-2-dimethylamino-1H-benzimidazole | 0.14 (Kᵢ) | Less selective | PIM kinases, DYRK kinases |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Crandall JW, Oudah M, Tennom, Ishowo-Oloko F, Abdallah S, Bonnefon JF, Cebrian M, Shariff A, Goodrich MA, Rahwan I. Cooperating with machines. Nat Commun. 2018 Jan 16;9(1):233. doi: 10.1038/s41467-017-02597-8. PubMed PMID: 29339817; PubMed Central PMCID: PMC5770455.

3: Scoville CD, Leavitt GR, Rosales M, Tolley HD. A pilot study of the relationship between preeclampsia and anti-tetanus toxoid antibody levels. Pregnancy Hypertens. 2017 Oct;10:182-186. doi: 10.1016/j.preghy.2017.08.004. Epub 2017 Aug 24. PubMed PMID: 29153676.

4: Sandwisch JW, Hedberg L, Hedberg K. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. J Phys Chem A. 2017 Aug 17;121(32):6150-6154. doi: 10.1021/acs.jpca.7b05428. Epub 2017 Aug 7. PubMed PMID: 28737912.

5: Han X, Gibson J, Eggett DL, Parker TL. Bergamot (Citrus bergamia) Essential Oil Inhalation Improves Positive Feelings in the Waiting Room of a Mental Health Treatment Center: A Pilot Study. Phytother Res. 2017 May;31(5):812-816. doi: 10.1002/ptr.5806. Epub 2017 Mar 24. PubMed PMID: 28337799; PubMed Central PMCID: PMC5434918.

6: Bollacke A, Nienberg C, Borgne ML, Jose J. Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha'. J Pharm Biomed Anal. 2016 Mar 20;121:253-260. doi: 10.1016/j.jpba.2016.01.011. Epub 2016 Jan 8. PubMed PMID: 26786382.

7: Field SL, Dasgupta T, Cummings M, Savage RS, Adebayo J, McSara H, Gunawardena J, Orsi NM. Bayesian modeling suggests that IL-12 (p40), IL-13 and MCP-1 drive murine cytokine networks in vivo. BMC Syst Biol. 2015 Nov 9;9:76. doi: 10.1186/s12918-015-0226-3. PubMed PMID: 26553024; PubMed Central PMCID: PMC4640223.

8: March JK, Pratt MD, Lowe CW, Cohen MN, Satterfield BA, Schaalje B, O'Neill KL, Robison RA. The differential effects of heat-shocking on the viability of spores from Bacillus anthracis, Bacillus subtilis, and Clostridium sporogenes after treatment with peracetic acid- and glutaraldehyde-based disinfectants. Microbiologyopen. 2015 Oct;4(5):764-73. doi: 10.1002/mbo3.277. Epub 2015 Jul 17. PubMed PMID: 26185111; PubMed Central PMCID: PMC4618609.

9: Heaton MJ, Sain SR, Greasby TA, Uejio CK, Hayden MH, Monaghan AJ, Boehnert J, Sampson K, Banerjee D, Nepal V, Wilhelmi OV. Characterizing urban vulnerability to heat stress using a spatially varying coefficient model. Spat Spatiotemporal Epidemiol. 2014 Apr;8:23-33. doi: 10.1016/j.sste.2014.01.002. Epub 2014 Jan 24. PubMed PMID: 24606992.

10: Heaton MJ, Peng RD. Extending distributed lag models to higher degrees. Biostatistics. 2014 Apr;15(2):398-412. doi: 10.1093/biostatistics/kxt031. Epub 2013 Aug 29. PubMed PMID: 23990524; PubMed Central PMCID: PMC3944968.

11: Tolley HD. Using the random walk model for understanding aging: Comments on "The quadratic hazard model for analyzing longitudinal data on aging, health, and the life span" by A.I. Yashin et al. Phys Life Rev. 2012 Jun;9(2):191-2; discussion 195-7. doi: 10.1016/j.plrev.2012.05.007. Epub 2012 May 17. PubMed PMID: 22609433.

12: Dallon JC, Newren E, Hansen MD. Using a mathematical model of cadherin-based adhesion to understand the function of the actin cytoskeleton. Phys Rev E Stat Nonlin Soft Matter Phys. 2009 Mar;79(3 Pt 1):031918. Epub 2009 Mar 27. PubMed PMID: 19391982.

13: Menke J, Martinez T. Improving supervised learning by adapting the problem to the learner. Int J Neural Syst. 2009 Feb;19(1):1-9. PubMed PMID: 19263499.

14: Carroll HD, Ridge PG, Clement MJ, Snell QO. Phylogenies scores for exhaustive searches and parsimony scores searches. Int J Bioinform Res Appl. 2007;3(4):493-503. PubMed PMID: 18048315.

15: Ebbert MT, Beckstead WA, O'Connor TD, Clement MJ, McClellan DA. Pharmacogenomics: analysing SNPs in the CYP2D6 gene using amino acid properties. Int J Bioinform Res Appl. 2007;3(4):471-9. PubMed PMID: 18048313.

16: Pereira PM, Teixeira M, Xavier AV, Louro RO, Pereira IA. The Tmc complex from Desulfovibrio vulgaris hildenborough is involved in transmembrane electron transfer from periplasmic hydrogen oxidation. Biochemistry. 2006 Aug 29;45(34):10359-67. PubMed PMID: 16922512.

17: Muramoto T, Takeda S, Furuya Y, Urushihara H. Reverse genetic analyses of gamete-enriched genes revealed a novel regulator of the cAMP signaling pathway in Dictyostelium discoideum. Mech Dev. 2005 May;122(5):733-43. Epub 2005 Jan 18. PubMed PMID: 15817229.

18: Dallon JC, Othmer HG. How cellular movement determines the collective force generated by the Dictyostelium discoideum slug. J Theor Biol. 2004 Nov 21;231(2):203-22. PubMed PMID: 15380385.

19: Demirer T, Ayli M, Fen T, Ozcan M, Arat M, Buyukberber S, Arslan O, Gurman G, Akan H, Ilhan O. High-dose thiotepa, melphalan and carboplatin (TMCb) followed by autologous peripheral blood stem cell transplantation in patients with lymphoma -- a retrospective evaluation. Bone Marrow Transplant. 2004 Nov;34(9):781-6. PubMed PMID: 15354206.

20: Demirer T, Uysal VA, Ayli M, Genc Y, Ilhan O, Koc H, Dagli M, Arat M, Gunel N, Fen T, Dincer S, Ustael N, Yildiz M, Ustun T, Seyrek E, Ozet G, Muftuoglu O, Akan H. High-dose thiotepa, melphalan and carboplatin (TMCb) followed by autologous stem cell transplantation in patients with advanced breast cancer: a retrospective evaluation. Bone Marrow Transplant. 2003 May;31(9):755-61. PubMed PMID: 12732881.